molecular formula C12H7ClO3 B2644305 (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal CAS No. 125742-87-2

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal

Cat. No.: B2644305
CAS No.: 125742-87-2
M. Wt: 234.64
InChI Key: ZXUGYQTVPQWRHY-UHFFFAOYSA-N
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Description

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal is a synthetic chromone derivative with a molecular formula of C12H7ClO3 and a molecular weight of 234.64 g/mol . This compound features a planar chromone ring system fused with an (E)-prop-2-enal chain, a structure confirmed in closely related analogs through crystallographic studies . Chromones are a privileged scaffold in medicinal chemistry, known for their diverse biological activities. The specific chloro-substitution at the 6-position and the α, β-unsaturated aldehyde moiety in this compound are key structural features that may influence its electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex tricyclic structures with potential pharmacological interest . Research into similar chromone-3-yl prop-2-enal derivatives suggests potential as a building block for developing novel molecules targeting metabolic diseases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO3/c13-9-3-4-11-10(6-9)12(15)8(7-16-11)2-1-5-14/h1-7H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUGYQTVPQWRHY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloro-4-oxochromene.

    Aldol Condensation: The key step involves an aldol condensation reaction between 6-chloro-4-oxochromene and an appropriate aldehyde, such as acrolein, under basic conditions. This reaction forms the enal group at the 3-position.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions using optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The enal group can be reduced to form alcohols or alkanes.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted chromone derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal exhibits promising anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF7) and colon cancer (HCT116) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential for development into an antimicrobial agent. The structure's chromone moiety is known to enhance biological activity, contributing to its effectiveness in inhibiting microbial growth.

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a critical role. The compound's ability to modulate inflammatory pathways makes it a potential therapeutic candidate for conditions such as arthritis and other inflammatory disorders.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with readily available chromone derivatives.
  • Reactions : Key reactions include electrophilic substitution and condensation reactions to form the desired enal structure.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These synthetic routes are critical in producing sufficient quantities of the compound for further research and application development.

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer applications:

Therapeutic Area Potential Application Mechanism of Action
AnticancerInhibition of cancer cell proliferationInduction of apoptosis
AntimicrobialTreatment of bacterial infectionsDisruption of bacterial cell walls
Anti-inflammatoryManagement of chronic inflammationModulation of inflammatory mediators

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Antiproliferative Activity : A study demonstrated that this compound significantly reduced cell viability in cancer cell lines compared to control groups, suggesting its potential as a lead compound in anticancer drug development .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer progression, supporting its role as a potential inhibitor in therapeutic contexts .
  • Pharmacokinetics : Research into the pharmacokinetic properties indicates favorable absorption and distribution characteristics, essential for effective therapeutic use .

Mechanism of Action

The mechanism of action of (E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural and functional diversity of chromone derivatives significantly influences their physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) Functional Groups Key Features
(E)-3-(6-Chloro-4-oxochromen-3-yl)prop-2-enal Cl (6), (E)-CH=CH-CHO (3) Aldehyde, α,β-unsaturated carbonyl High reactivity, moderate lipophilicity
3-(4-Methoxyphenyl)prop-2-enal (Compound 9) OMe (4-phenyl) Aldehyde, α,β-unsaturated carbonyl Anticancer, anti-inflammatory
Ethyl (E)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enoate Me (6), COOEt (3) Ester, α,β-unsaturated carbonyl Enhanced stability, lower reactivity
(E)-3-(2-Methoxyphenyl)prop-2-enal OMe (2-phenyl) Aldehyde, α,β-unsaturated carbonyl Ortho-substituent effects on H-bonding

Key Observations :

  • Chlorine vs.
  • Aldehyde vs. Ester: The aldehyde group in the target compound is more reactive than ester groups, enabling covalent interactions (e.g., Schiff base formation) with biological nucleophiles. Esters, as in ethyl prop-2-enoate derivatives, exhibit greater hydrolytic stability .
  • Substituent Position : Ortho-substituted cinnamaldehydes (e.g., 2-methoxy) show distinct hydrogen-bonding patterns compared to para-substituted analogs, affecting crystal packing and solubility .
Physicochemical Properties
Property This compound Ethyl (E)-3-(6-methyl-4-oxochromen-3-yl)prop-2-enoate 3-(4-Methoxyphenyl)prop-2-enal
Molecular Weight ~236.6 g/mol ~274.3 g/mol ~176.2 g/mol
logP (Predicted) 2.8–3.2 3.0–3.5 1.5–2.0
Solubility (Water) Low (<0.1 mg/mL) Very low Moderate (~1 mg/mL)
Hydrogen-Bond Acceptors 4 5 3

Notes: The chloro and aldehyde groups reduce aqueous solubility but improve lipid bilayer penetration, critical for bioavailability. Esters (e.g., ethyl prop-2-enoate) further decrease solubility due to hydrophobic side chains .

Crystallographic and Conformational Analysis

The (E)-configuration of the propenal group is stabilized by intramolecular hydrogen bonding (e.g., C–H···O interactions) between the aldehyde oxygen and adjacent chromone carbonyl, as seen in ethyl prop-2-enoate analogs . Chlorine’s steric bulk may influence crystal packing, favoring π–π stacking of chromone rings (distance ~3.8–4.0 Å) .

Biological Activity

(E)-3-(6-chloro-4-oxochromen-3-yl)prop-2-enal, a compound belonging to the class of chromenones, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12_{12}H7_{7}ClO3_{3}
  • Molecular Weight : 234.63 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This is particularly relevant in the context of chronic diseases where oxidative damage plays a role.
  • Anti-inflammatory Effects : Studies have indicated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
  • Anticancer Properties : Preliminary research has demonstrated that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Biological Activity Data

Biological ActivityObservationsReference
AntioxidantInhibition of lipid peroxidation
Anti-inflammatoryReduction in TNF-alpha levels
AnticancerInduction of apoptosis in breast cancer cell lines

Case Study 1: Antioxidant Potential

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests a promising therapeutic role in managing inflammatory diseases.

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This positions the compound as a potential lead for anticancer drug development.

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